4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(1,3-benzodioxol-5-yl)-9-chloro-
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Overview
Description
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(1,3-benzodioxol-5-yl)-9-chloro- is a complex organic compound known for its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(1,3-benzodioxol-5-yl)-9-chloro- typically involves multi-step organic reactions. The process begins with the formation of the benzothiopyrano core, followed by the introduction of the benzodioxol and chloro substituents. Common reagents used in these reactions include aromatic aldehydes, thiols, and nitriles, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(1,3-benzodioxol-5-yl)-9-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(1,3-benzodioxol-5-yl)-9-chloro- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-
- 2-amino-4-(2H-1,3-benzodioxol-5-yl)-9-methoxy-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile
Properties
CAS No. |
135521-75-4 |
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Molecular Formula |
C20H13ClN2O3S |
Molecular Weight |
396.8 g/mol |
IUPAC Name |
2-amino-4-(1,3-benzodioxol-5-yl)-9-chloro-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile |
InChI |
InChI=1S/C20H13ClN2O3S/c21-11-2-4-17-12(6-11)19-14(8-27-17)18(13(7-22)20(23)26-19)10-1-3-15-16(5-10)25-9-24-15/h1-6,18H,8-9,23H2 |
InChI Key |
PFOYZSSVEDRDSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(S1)C=CC(=C3)Cl)OC(=C(C2C4=CC5=C(C=C4)OCO5)C#N)N |
Origin of Product |
United States |
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